tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate can be achieved from 2-chloro-5-cyanopyridine and 4-N-BOC-Aminopiperidine . Another method involves the reaction of 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA).Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N .Scientific Research Applications
Synthesis and Chemical Development
- A study described the synthesis of a p38 MAP kinase inhibitor, showcasing a novel six-step synthesis suitable for large-scale preparation. Key steps included a tandem Heck-lactamization, N-oxidation, and a highly chemoselective Grignard addition, which might reflect synthetic strategies relevant to similar compounds (Chung et al., 2006).
- Another research effort focused on synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This work established a rapid and high yield synthetic method, which could be analogous to the synthesis of related compounds (Zhang et al., 2018).
Chemical Properties and Applications
- The study of tert-butyl carbazates derivatives revealed insights into the synthesis of biopertinent and synthetically important intermediates of piperidin–4–ones. Such derivatives were characterized through various spectroscopic and X-ray diffraction techniques, indicating the structural and chemical versatility of tert-butyl carbamate derivatives (Shanthi et al., 2020).
- Research into the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, optimized the synthetic method for this compound. The total yield of the synthesis steps was reported, offering a potential model for the synthesis of structurally similar compounds (Wang et al., 2015).
Properties
IUPAC Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJGMSJNPXNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158715 | |
Record name | 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252577-86-9 | |
Record name | 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252577-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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